

Boc-D-Asp(OFm)-OH: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Boc-D-Asp-OFm*

Cat. No.: *B12092058*

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For immediate release: This technical guide provides an in-depth overview of Boc-D-Asp(OFm)-OH, a crucial building block in modern peptide synthesis, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, applications, and a generalized protocol for its use in solid-phase peptide synthesis.

Core Compound Details

N-tert-butoxycarbonyl-D-aspartic acid β -(9-fluorenylmethyl) ester, commonly abbreviated as Boc-D-Asp(OFm)-OH, is a derivative of the non-proteinogenic amino acid D-aspartic acid. It is widely utilized in solid-phase peptide synthesis (SPPS) to incorporate a D-aspartic acid residue into a peptide sequence. The molecule features two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the α -amino group and the 9-fluorenylmethyl (Fm) ester on the β -carboxyl group of the side chain. This strategic protection prevents unwanted side reactions during the stepwise assembly of the peptide chain.^[1]

Below is a summary of the key quantitative data for Boc-D-Asp(OFm)-OH:

Property	Value	References
CAS Number	123417-19-6	[2] [3]
Molecular Formula	C23H25NO6	[2] [3] [4] [5] [6]
Molecular Weight	411.5 g/mol	[2] [7] [8]
Appearance	White powder	[2] [8]
Purity	≥95% - 99% (HPLC)	[2] [3] [6]
Melting Point	139 - 141 °C	[2]
Storage Conditions	0 - 8 °C	[2] [8]

Applications in Research and Drug Development

The primary application of Boc-D-Asp(OFm)-OH is as a monomer unit in the synthesis of peptides.[\[2\]](#) Its utility spans several areas of research:

- **Peptide Synthesis:** It serves as a key building block for the creation of complex peptides with specific biological functions.[\[2\]](#) The Boc and OFm protecting groups allow for controlled, sequential addition of amino acids.[\[1\]](#)
- **Drug Development:** Derivatives of Boc-D-Asp(OFm)-OH are explored in pharmaceutical research for the development of novel drugs.[\[2\]](#) Peptides synthesized using this compound can be designed to target specific receptors or enzymes.[\[1\]](#)
- **Enzyme Studies:** This compound has been used in the synthesis of peptides to study aspartic acid proteases, which are enzymes that cleave peptide bonds. This is significant for understanding enzyme mechanisms and for the development of enzyme inhibitors.[\[1\]](#)
- **Bioconjugation:** It is utilized in processes to attach biomolecules to other molecules or surfaces, which can enhance the efficacy of therapeutics and diagnostics.[\[2\]](#)

Experimental Protocols: Generalized Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized workflow for the use of Boc-D-Asp(OFm)-OH in solid-phase peptide synthesis. Specific conditions and reagents may vary depending on the peptide sequence and the solid support used.

1. Resin Preparation:

- Start with a suitable resin, such as a methylbenzhydrylamine (MBHA) resin.[\[4\]](#)
- Swell the resin in an appropriate solvent, typically dimethylformamide (DMF).

2. First Amino Acid Coupling:

- If Boc-D-Asp(OFm)-OH is not the C-terminal amino acid, the first amino acid is attached to the resin.
- The Boc-protected amino acid is pre-activated using a coupling agent like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF.[\[4\]](#)
- The activated amino acid is then reacted with the resin until coupling is complete.

3. Capping (Optional):

- To block any unreacted amino groups on the resin and prevent the formation of deletion sequences, a capping step with acetic anhydride can be performed.

4. Boc Deprotection:

- The Boc protecting group is removed from the N-terminus of the resin-bound amino acid using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[\[9\]](#)
- The resin is then washed to remove excess TFA and byproducts.

5. Neutralization:

- The resulting TFA salt of the amino group is neutralized with a base, such as DIPEA in DMF, to yield the free amine, which is ready for the next coupling step.[\[9\]](#)

6. Subsequent Amino Acid Couplings:

- The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid, including Boc-D-Asp(OFm)-OH, until the desired peptide sequence is assembled.

7. Cleavage from Resin and Final Deprotection:

- Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OFm group) are removed. This is typically achieved using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
[9]
- Scavengers, such as cresol or thioanisole, are often added to the cleavage cocktail to prevent side reactions.

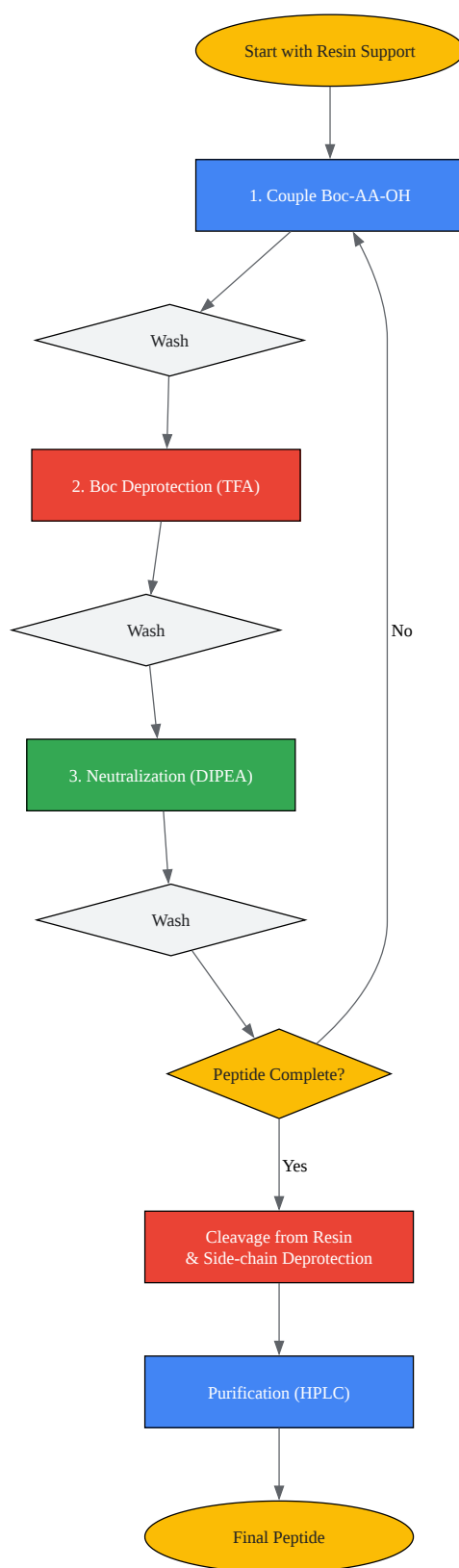
8. Purification and Analysis:

- The crude peptide is precipitated, washed, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
- The final product is analyzed by mass spectrometry and other analytical techniques to confirm its identity and purity.

Visualizing the Chemistry

To better understand the role of Boc-D-Asp(OFm)-OH in peptide synthesis, the following diagrams illustrate its structure and the general workflow of SPPS.

Caption: Structure of Boc-D-Asp(OFm)-OH with protecting groups.



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Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

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